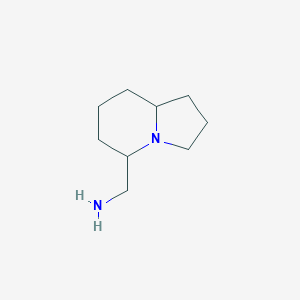

(Octahydroindolizin-5-yl)methanamine

Description

Significance of Nitrogen-Containing Bicyclic Systems in Chemical Biology and Material Sciences

Nitrogen-containing bicyclic systems, such as the octahydroindolizine (B79230) core, are of profound importance in chemical biology and material sciences. In the realm of chemical biology, these scaffolds are integral to the structure of numerous alkaloids, which exhibit a wide array of biological activities. bohrium.com The rigid, conformationally constrained framework of bicyclic systems often allows for specific and high-affinity interactions with biological targets like receptors and enzymes. ontosight.ai This structural rigidity can lead to enhanced selectivity and reduced off-target effects compared to more flexible acyclic or monocyclic analogs.

The presence of a nitrogen atom imparts basicity and the potential for hydrogen bonding, which are crucial for molecular recognition processes in biological systems. ontosight.ai Saturated nitrogen heterocycles are prevalent in many FDA-approved drugs, underscoring their therapeutic relevance. researchgate.net Beyond medicine, the unique electronic and photophysical properties of certain unsaturated indolizine (B1195054) derivatives have led to their exploration in material sciences, for example, as components in organic light-emitting diodes (OLEDs) and fluorescent probes. The saturated octahydroindolizine system, while not possessing the aromaticity of its unsaturated counterpart, provides a versatile three-dimensional scaffold for the development of novel materials with tailored properties.

Historical Context and Evolution of Indolizine Core Synthetic Strategies

The synthesis of the indolizine core dates back to the late 19th and early 20th centuries, with early methods often requiring harsh reaction conditions and offering limited substrate scope. jbclinpharm.org Over the decades, synthetic strategies have evolved significantly, driven by the desire to access a diverse range of substituted indolizine and, subsequently, octahydroindolizine derivatives.

Classical methods for indolizine synthesis often involve the cyclization of pyridinium (B92312) ylides. jbclinpharm.org More contemporary approaches have focused on transition metal-catalyzed reactions, including palladium, copper, and gold-catalyzed cyclizations, which offer greater efficiency and functional group tolerance. The development of stereoselective methods has been a major focus, enabling the synthesis of enantiomerically pure indolizidine alkaloids and their analogs.

The synthesis of the saturated octahydroindolizine core is typically achieved through the hydrogenation of indolizine precursors or via multi-step sequences involving the construction of the bicyclic ring system from acyclic or monocyclic starting materials. ontosight.ai These strategies often employ key reactions such as cycloadditions, tandem cyclizations, and ring-closing metathesis to construct the fused ring system with high levels of stereocontrol.

Rationale for the Specific Focus on (Octahydroindolizin-5-yl)methanamine as a Research Subject

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of related compounds. The octahydroindolizine scaffold itself is a key component of many biologically active indolizidine alkaloids. bohrium.com The introduction of a methanamine (aminomethyl) group at the 5-position of this scaffold introduces a primary amine functionality, which can significantly influence the molecule's physicochemical properties and biological activity.

Primary amines are common pharmacophores that can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov The aminomethyl group can also serve as a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The investigation of this compound is likely driven by the hypothesis that the combination of the rigid octahydroindolizine scaffold with the reactive and interactive aminomethyl group could lead to novel compounds with interesting pharmacological profiles. For instance, aminomethyl-substituted indole (B1671886) derivatives have been investigated as kinase inhibitors and antioxidants. nih.gov

Overview of Research Paradigms and Methodological Approaches for Scaffold Exploration

The exploration of a chemical scaffold like octahydroindolizine in a research setting typically follows established paradigms in medicinal and organic chemistry. semanticscholar.orgnih.gov A common approach is "scaffold hopping," where a known active scaffold is replaced with a novel one, like octahydroindolizine, to explore new chemical space and potentially discover compounds with improved properties. researchgate.net

Methodologically, the synthesis of a target molecule such as this compound would likely involve a multi-step synthetic sequence. This could begin with the construction of a suitably functionalized indolizine precursor, followed by reduction of the aromatic system to the octahydroindolizine core. The aminomethyl group could be introduced either before or after the reduction step, for example, through the reduction of a nitrile or amide functionality.

Once synthesized, the compound and its derivatives would be subjected to a battery of biological assays to evaluate their activity against various targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new analogs and to understand the molecular basis of their activity. acs.org Spectroscopic techniques, including NMR and mass spectrometry, along with X-ray crystallography, are crucial for the structural characterization of the synthesized compounds. acs.orgcdnsciencepub.commdpi.comnih.govnih.govdtic.milresearchgate.netmdpi.com

Research Objectives and Scope of Academic Inquiry for this compound

The primary research objectives for an academic inquiry into this compound would likely encompass several key areas. A primary objective would be the development of an efficient and stereoselective synthesis of the target compound. ijrpr.com This would involve exploring different synthetic routes and optimizing reaction conditions to obtain the desired product in good yield and purity.

Another major objective would be the biological evaluation of this compound and a library of its derivatives. nih.gov This could involve screening for a wide range of activities, such as antimicrobial, anticancer, or neurological effects, based on the known activities of other indolizidine alkaloids. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDODLVVYFDGBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octahydroindolizin 5 Yl Methanamine and Its Congeners

Retrosynthetic Analysis and Strategic Disconnections for the Octahydroindolizine (B79230) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. libretexts.orgjbclinpharm.org For the octahydroindolizine framework, a primary strategic disconnection involves breaking the C-N bond and a C-C bond of the pyrrolidine (B122466) ring.

A logical retrosynthetic strategy for an octahydroindolizine, such as a generic (6R)-octahydroindolizin-6-ol, identifies a chiral (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol as a key precursor. This approach envisions the formation of the bicyclic system via an intramolecular displacement of an activated primary hydroxyl group by the piperidine (B6355638) nitrogen. organic-chemistry.org This disconnection simplifies the complex fused-ring system into a more manageable monosubstituted piperidine derivative, which can be further deconstructed to simpler chiral building blocks.

Key Retrosynthetic Disconnections for the Octahydroindolizine Core:

| Target Molecule | Key Disconnection | Precursor Type | Rationale |

| Octahydroindolizine | C8a-N bond | Substituted Piperidine | Simplifies the bicyclic system to a monosubstituted six-membered ring. |

| Octahydroindolizine | C5-N bond | Substituted Pyrrolidine | An alternative approach, though less common for this specific core. |

| Octahydroindolizine | C-C bond within a ring | Acyclic amino-alkene/alkyne | Enables ring formation via cyclization reactions like RCM or intramolecular additions. |

Classical and Contemporary Approaches to Indolizine (B1195054) and Octahydroindolizine Scaffold Construction

The construction of the indolizine and its saturated octahydroindolizine counterpart is a well-explored area of heterocyclic chemistry, driven by the prevalence of this scaffold in natural products and pharmaceutically active compounds. Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular cyclization is a cornerstone of N-heterocycle synthesis. For the octahydroindolizine core, a common strategy involves the cyclization of a suitably functionalized piperidine derivative. A notable example is the dehydrative annulation strategy, where an intramolecular ring closure under Mitsunobu-type conditions can be used to construct the octahydroindolizine framework from a precursor like 6-(3-hydroxypropyl)piperidin-3-ol. organic-chemistry.org Another powerful variant is the acid-catalyzed intramolecular cyclization, which can be employed on substrates such as N-cyano sulfoximines to form fused heterocyclic systems. nih.gov Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides can also yield indolizine derivatives through a 5-endo-dig cyclization pathway. nih.gov

The [3+2] dipolar cycloaddition is a highly efficient method for constructing the five-membered ring of the indolizine system. This reaction typically involves the generation of a pyridinium (B92312) ylide (a 1,3-dipole) from a pyridine (B92270) derivative and an α-halo carbonyl compound, which then reacts with a dipolarophile, such as an activated alkene or alkyne. nih.gov The resulting cycloadduct can then be aromatized to the indolizine.

Nonstabilized azomethine ylides, generated from (2-azaallyl)stannanes or -silanes via an intramolecular N-alkylation/demetalation cascade, can also undergo [3+2] cycloaddition with various dipolarophiles to yield indolizidines (octahydroindolizines) in good yields. semanticscholar.org This methodology can be performed as a one-pot, three-component synthesis. semanticscholar.org The use of ionic liquids like [Omim]Br has been shown to promote these 1,3-dipolar cycloadditions, facilitating a one-pot, two-step synthesis of various indolizines with high yields. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including the nitrogen heterocycles that are precursors to the octahydroindolizine scaffold. nih.gov The reaction utilizes metal-carbene catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond via the intramolecular metathesis of two terminal alkenes, releasing volatile ethylene (B1197577) as the only major byproduct. nih.gov

This strategy has been successfully applied to synthesize densely functionalized, enantiopure indolizidines. The key step involves the RCM of enantiopure hydroxylamines bearing two unsaturated groups, which cleanly affords piperidine derivatives. These intermediates can then undergo further cyclization to provide the target indolizidine core. acs.org The synthesis of the indolizidine alkaloid tashiromine has also been achieved using olefin cross-metathesis to construct a key acyclic precursor, which then undergoes an acid-induced cyclization to form the bicyclic core. nih.gov

Comparison of RCM Catalysts in N-Heterocycle Synthesis:

| Catalyst Type | Common Name | Key Features | Application Example |

| Ruthenium-based | Grubbs' 1st Gen | Good functional group tolerance, less active. | Initial synthesis of aza-cycles. researchgate.net |

| Ruthenium-based | Grubbs' 2nd Gen (HG-II) | Higher activity, broader substrate scope. | Synthesis of pyrrolines from bis-allylamines. acs.orgresearchgate.net |

| Molybdenum-based | Schrock's Catalyst | Very high activity, sensitive to air/moisture. | Asymmetric RCM for cyclic amines. researchgate.net |

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of the indolizine scaffold.

A facile, three-component coupling reaction of pyrrole-2-carboxaldehyde, an alkyne, and a 2-bromo-1-phenylethanone derivative can produce functionalized indolizines efficiently and with high regioselectivity. researchgate.net Another approach involves a one-pot, three-component synthesis of indolizidines via the [3+2] cycloaddition of nonstabilized azomethine ylides. semanticscholar.org Furthermore, polysubstituted indolizine derivatives can be synthesized in a one-pot reaction from ethyl pyridine acetate (B1210297) and benzyl (B1604629) bromide, using triethyl orthoformate as an additive. biosynth.com A solvent-free and metal-free three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides another straightforward path to construct indolizines under mild conditions.

Direct Synthesis of (Octahydroindolizin-5-yl)methanamine

While many methods focus on the construction of the core scaffold, the direct synthesis of this compound requires the specific introduction of an aminomethyl group at the C5 position. A plausible synthetic route can be constructed by combining several established methodologies.

A key challenge is the functionalization of the C5 position. Research has shown that 2-substituted indolizines can be directly and selectively lithiated at the 5-position. Quenching this lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) successfully introduces a formyl group, yielding 5-formylindolizines. biosynth.com

With the C5-substituent in place, the next step is the saturation of the aromatic indolizine ring system to the octahydroindolizine core. This is typically achieved via catalytic hydrogenation. The hydrogenation of substituted indolizines using catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be effective, often proceeding with high diastereoselectivity to yield the corresponding indolizidines. semanticscholar.orgresearchgate.net

The final stage is the conversion of the C5-functional group to the target aminomethyl group. This can be accomplished through several standard transformations:

Reductive Amination: If the hydrogenation of the 5-formylindolizine yields a 5-formyloctahydroindolizine, it can be converted to the amine via reductive amination.

Reduction of a Nitrile: An alternative is to convert the 5-formyl group to a 5-carbonitrile group prior to or after hydrogenation. The nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

From a Carboxylic Acid: If starting from octahydroindolizine-5-carboxylic acid (a known compound), the acid can be converted to a primary amide, followed by reduction with LiAlH₄ to furnish the aminomethyl group.

A potential synthetic sequence is summarized below:

Formylation: Start with a 2-substituted indolizine, perform directed lithiation at C5, and react with DMF to produce a 5-formylindolizine. biosynth.com

Hydrogenation: Subject the 5-formylindolizine to catalytic hydrogenation (e.g., with PtO₂ and H₂) to simultaneously saturate the bicyclic ring system and reduce the aldehyde to a hydroxymethyl group, yielding a 5-(hydroxymethyl)octahydroindolizine. researchgate.netbiosynth.com

Amination: Convert the resulting alcohol to a better leaving group (e.g., a tosylate), displace with sodium azide (B81097), and finally reduce the azide to the primary amine to yield this compound.

This stepwise approach, combining directed functionalization, catalytic hydrogenation, and standard functional group interconversions, provides a viable pathway to the target compound.

Development of Convergent Synthetic Pathways

Convergent synthetic strategies offer significant advantages in terms of efficiency and flexibility for the preparation of complex molecules like this compound. These approaches involve the independent synthesis of key fragments of the target molecule, which are then coupled at a late stage. For the octahydroindolizine scaffold, a convergent approach could involve the synthesis of a suitably functionalized piperidine derivative and a four-carbon unit, followed by a cyclization step to form the bicyclic system.

One potential convergent strategy could involve the preparation of a piperidine-2-ethanol derivative as one fragment. The second fragment could be a C4-building block with appropriate functional groups to facilitate a cyclization reaction. For instance, a Michael addition of a piperidine derivative to an α,β-unsaturated ester, followed by reductive amination or lactamization and subsequent reduction, represents a plausible convergent route.

While direct literature on the convergent synthesis of this compound is scarce, methodologies developed for other indolizidine alkaloids can be adapted. For example, the synthesis of indolizidine alkaloids has been achieved through the coupling of a proline-derived fragment with a second component, followed by cyclization. A similar approach could be envisioned where a functionalized proline derivative serves as a precursor to the piperidine ring, with the C5-methanamine substituent being introduced either before or after the formation of the bicyclic core.

A hypothetical convergent synthesis is outlined below:

| Fragment A | Fragment B | Coupling & Cyclization Strategy |

| Piperidine-2-ylmethanol | 4-oxobutanoic acid derivative | Amide coupling followed by intramolecular reductive amination |

| L-Proline derivative | C4-alkenyl halide | N-alkylation followed by ring-closing metathesis |

| 2-substituted pyridine | Functionalized C4-Grignard reagent | Grignard addition followed by catalytic hydrogenation and cyclization |

Evaluation of Precursor Amine Functionalization Strategies

The introduction of the methanamine group at the C-5 position is a critical step in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-formed octahydroindolizine core or by carrying the necessary functional group through the synthetic sequence from an early-stage precursor.

Late-Stage Functionalization:

One approach is the functionalization of an octahydroindolizine-5-carboxylic acid or its corresponding ester. This precursor could be synthesized through various known methods for constructing the octahydroindolizine skeleton. The carboxylic acid can then be converted to the primary amide, followed by reduction to the desired methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

Alternatively, a Vilsmeier-Haack or a related formylation reaction on a suitable octahydroindolizine precursor could introduce a C5-aldehyde, which can then be converted to the amine via reductive amination. acsgcipr.org This method offers the advantage of introducing the C1 unit directly at the desired position.

Early-Stage Functionalization:

An alternative strategy involves incorporating the nitrogen-containing C1-substituent at an early stage of the synthesis. For instance, a starting material containing a protected aminomethyl group could be used to construct the piperidine ring, which is then elaborated into the octahydroindolizine system. This approach can help to avoid potential issues with late-stage functionalization, such as poor reactivity or selectivity.

A summary of potential precursor amine functionalization strategies is presented below:

| Precursor | Reagents and Conditions | Functional Group Transformation |

| Octahydroindolizine-5-carboxylic acid | 1. SOCl₂, NH₃2. LiAlH₄, THF | Carboxylic acid → Amide → Amine |

| Octahydroindolizine-5-carbaldehyde | NH₃, NaBH₃CN | Aldehyde → Imine → Amine |

| 5-Cyanomethyl-piperidine derivative | H₂, Raney Ni | Nitrile → Amine (followed by cyclization) |

Catalytic Methodologies in Octahydroindolizine Construction

Catalytic methods have become indispensable tools in modern organic synthesis, offering efficient and selective routes to complex molecular architectures. Both transition metal-mediated and organocatalytic approaches have been successfully applied to the construction of indolizidine and related alkaloids.

Transition Metal-Mediated Cyclizations

Transition metal catalysis provides powerful methods for the formation of the octahydroindolizine ring system. Palladium-, ruthenium-, and rhodium-catalyzed reactions have been extensively used for the synthesis of nitrogen heterocycles.

Ring-closing metathesis (RCM) is a particularly effective strategy for the construction of the indolizidine core. A suitably designed diene precursor, often derived from a functionalized piperidine, can undergo RCM in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) to form the bicyclic system. The resulting unsaturated indolizidine can then be hydrogenated to the saturated octahydroindolizine.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, can also be employed to construct key C-C bonds in the synthesis of octahydroindolizine precursors. For instance, an intramolecular Heck reaction of an N-alkenyl-2-halopyridine derivative could be a viable route to an indolizine precursor.

Recent advances in C-H activation offer a direct approach to functionalize the octahydroindolizine scaffold. mdpi.com While functionalization at the C5 position remains a challenge, directed C-H activation strategies using a coordinating group on the nitrogen or another part of the molecule could potentially enable the introduction of substituents at this position. virginia.edursc.org

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules, including indolizidine alkaloids. researchgate.netnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed as catalysts in various transformations to set the stereochemistry of the final product.

A key organocatalytic strategy for the synthesis of substituted piperidines, which are precursors to octahydroindolizines, is the asymmetric Mannich reaction. The reaction of an aldehyde, an amine, and a ketone or other enolizable carbonyl compound, catalyzed by a chiral organocatalyst, can provide enantioenriched β-amino carbonyl compounds that can be further elaborated to chiral piperidines.

Furthermore, organocatalytic Michael additions to nitro-olefins, followed by reduction of the nitro group and cyclization, have been used to construct the indolizidine skeleton with high stereocontrol. The stereochemistry of the final product is dictated by the chiral catalyst used in the initial Michael addition step. While direct application to this compound is not yet reported, these methods provide a strong foundation for the development of stereoselective syntheses. dntb.gov.ua

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of increasing importance in the synthesis of pharmaceuticals and other fine chemicals. ijettjournal.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent Selection and Optimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, non-flammable, renewable, and readily recyclable. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and some aprotic polar solvents, are often associated with significant environmental and health concerns.

In the context of synthesizing this compound, a conscious effort should be made to replace hazardous solvents with greener alternatives. A solvent selection guide can be a valuable tool in this process.

| Solvent Class | Conventional Solvents | Greener Alternatives | Rationale for Selection |

| Reaction Solvents | Dichloromethane, Chloroform, DMF | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether, Ethanol, Water | Reduced toxicity, lower environmental impact, derived from renewable resources (for ethanol). |

| Extraction Solvents | Dichloromethane, Ethyl acetate | Methyl tert-butyl ether (MTBE), Ethyl acetate (use with care) | Lower toxicity compared to chlorinated solvents. |

| Chromatography Solvents | Dichloromethane/Methanol (B129727) | Heptane/Ethanol, Ethyl acetate/Heptane | Reduced use of chlorinated solvents. |

Water is an attractive green solvent due to its non-toxicity and abundance. While the solubility of many organic compounds in water is limited, the use of co-solvents, phase-transfer catalysts, or performing reactions "on water" can overcome this limitation. For the synthesis of nitrogen heterocycles, water has been shown to be a viable solvent for certain cyclization and multicomponent reactions.

Bio-based solvents, derived from renewable resources such as plants, are also gaining traction as green alternatives. Examples include Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL). The feasibility of using these solvents would need to be evaluated for the specific steps in the synthesis of this compound.

Optimization of solvent use also involves minimizing the total volume of solvent required and implementing solvent recycling procedures wherever possible. This not only reduces waste but can also lead to significant cost savings in large-scale production.

Energy Efficiency Considerations

In modern organic synthesis, energy efficiency is a critical parameter, driving the adoption of new technologies that can reduce reaction times and energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. researchgate.netnih.govijettjournal.orgyoutube.com

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, often from hours to minutes. youtube.com This is due to the direct interaction of microwaves with polar molecules in the reaction medium, a process known as dielectric heating. youtube.com For the synthesis of indolizine and its derivatives, microwave-promoted reactions have been shown to improve yields and product purity. researchgate.netijettjournal.orgnih.govacs.org

The principles of microwave heating are based on dipolar polarization and ionic conduction. Polar molecules, when subjected to a microwave field, align with the electric field. As the field oscillates, the molecules attempt to realign, leading to rapid rotation and the generation of heat through friction. youtube.com This efficient energy transfer can provide the necessary activation energy for chemical reactions more effectively than conventional heating.

The benefits of microwave-assisted synthesis in the context of this compound and its congeners include:

Reduced Reaction Times: Cyclization and functionalization steps can be significantly accelerated.

Improved Yields: Efficient heating can minimize the formation of byproducts. youtube.com

Enhanced Purity: The rapid and clean nature of many microwave-assisted reactions can simplify purification processes. youtube.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Indolizine Formation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes |

| Energy Input | High (prolonged heating) | Low (short irradiation time) |

| Typical Yield | Moderate to good | Good to excellent |

| Solvent Usage | Often requires high-boiling solvents | Can be performed with a wider range of solvents, including greener options, or even solvent-free |

Flow Chemistry Applications for Scalable Synthesis

For the large-scale production of this compound and its congeners, flow chemistry presents a promising alternative to traditional batch processing. nih.goveurekaselect.comscielo.br Flow chemistry involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. eurekaselect.com

The advantages of flow chemistry for scalable synthesis are numerous:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions. eurekaselect.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, leading to better control over reaction conditions and selectivity.

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel. eurekaselect.com

Automation: Flow systems can be readily automated for continuous production and in-line monitoring, reducing the need for manual intervention.

The synthesis of complex natural products and active pharmaceutical ingredients has been successfully demonstrated using flow chemistry. nih.goveurekaselect.comscielo.br Key reaction steps in the synthesis of the indolizidine core, such as cyclization, hydrogenation, and functional group manipulations, can be adapted to flow conditions. For example, catalytic hydrogenations, which are crucial for the reduction of the indolizine ring, can be performed safely and efficiently in flow reactors using packed-bed catalysts.

Table 2: Comparison of Batch and Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Mode | Discontinuous | Continuous |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time or parallelization |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Control over Parameters | Limited, potential for temperature and concentration gradients | Precise control over temperature, pressure, and residence time |

| Heat and Mass Transfer | Often inefficient | Highly efficient |

While specific flow chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, the principles and technologies are well-established for related alkaloid syntheses. nih.gov The adaptation of known batch procedures to a continuous flow process would be a logical step towards the efficient and scalable production of this compound.

Derivatization Strategies and Analogue Synthesis of Octahydroindolizin 5 Yl Methanamine

Chemical Transformations of the Methanamine Moiety at C-5

The primary amine of the C-5 methanamine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the extension of the side chain. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics.

Acylation, Alkylation, and Sulfonylation Reactions

Standard transformations of primary amines, such as acylation, alkylation, and sulfonylation, are expected to proceed readily with (Octahydroindolizin-5-yl)methanamine. These reactions provide a straightforward means to introduce diverse substituents.

Acylation reactions with acid chlorides, anhydrides, or activated esters will yield the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing various functionalities and for mimicking peptide bonds. For instance, the synthesis of pharmaceutically relevant compounds like Raclopride and Remoxypride involves the acylation of a primary amine on a saturated heterocyclic ring, specifically (S)-(1-ethylpyrrolidin-2-yl)methanamine, with a substituted benzoyl chloride. This highlights the feasibility and utility of such reactions.

Alkylation of the primary amine can be achieved with a variety of alkylating agents, such as alkyl halides. Mono-alkylation is generally favored by using a large excess of the amine, while exhaustive alkylation to form a quaternary ammonium (B1175870) salt can be achieved with an excess of the alkylating agent. These reactions allow for the introduction of simple alkyl groups or more complex side chains. The alkylation of piperidine (B6355638) and pyrrolidine (B122466) derivatives is a well-established process, providing a strong precedent for the successful alkylation of the methanamine moiety on the octahydroindolizine (B79230) core.

Sulfonylation with sulfonyl chlorides in the presence of a base will produce stable sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

The following table summarizes representative examples of these transformations on analogous aminomethyl-substituted saturated heterocycles.

| Transformation | Reagent/Conditions | Analogous Substrate | Product Type |

| Acylation | Substituted Benzoyl Chloride, Base | (S)-(1-ethylpyrrolidin-2-yl)methanamine | N-Aroyl amide |

| Alkylation | Alkyl Bromide, Base | Piperidine | N-Alkyl amine |

| Sulfonylation | Aryl Sulfonyl Chloride, Base | Primary amines | N-Aryl sulfonamide |

Coupling Reactions for Extended Side Chain Introduction

To introduce more complex and extended side chains, various modern coupling reactions can be employed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. This would allow for the coupling of this compound with a range of aryl and heteroaryl halides, significantly expanding the chemical space of accessible analogues.

Furthermore, reductive amination with aldehydes or ketones provides a facile method for introducing substituted alkyl groups. This two-step, one-pot procedure involves the formation of an intermediate imine followed by reduction with a suitable hydride reagent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This strategy is widely used in the synthesis of complex amines and is expected to be highly effective for the derivatization of the target molecule.

Peptide coupling methodologies can also be utilized to link amino acids or peptide fragments to the methanamine group. Standard coupling reagents like HATU or HBTU can facilitate the formation of the amide bond under mild conditions, enabling the synthesis of peptidomimetics with a constrained bicyclic scaffold.

Modifications of the Octahydroindolizine Ring System

Beyond the derivatization of the methanamine side chain, modifications to the octahydroindolizine ring itself offer another avenue for generating structural diversity. These modifications can involve the introduction of functional groups at various positions on the carbon skeleton or the replacement of a carbon atom with a heteroatom.

Functionalization at Peripheral Carbon Atoms

The functionalization of the carbon atoms of the octahydroindolizine ring can be achieved through various synthetic strategies. While direct C-H functionalization of such saturated systems can be challenging, it is an area of active research. More established methods often rely on the synthesis of substituted precursors that are then cyclized to form the desired functionalized octahydroindolizine core.

For instance, the synthesis of substituted indolizidine alkaloids often involves the use of chiral pool starting materials or asymmetric synthesis to introduce substituents at specific positions on the pyrrolidine or piperidine rings that form the bicyclic system. These strategies can be adapted to introduce a variety of functional groups, including hydroxyl, alkyl, and aryl groups, at different positions on the octahydroindolizine skeleton. Late-stage functionalization techniques, though challenging, are also being developed for saturated cyclic amines and could potentially be applied to this system.

Heteroatom Substitution within the Bicyclic Framework

The replacement of one or more carbon atoms within the octahydroindolizine framework with a heteroatom, such as nitrogen or oxygen, can lead to the formation of novel bicyclic scaffolds with altered physicochemical properties. The synthesis of such aza- or oxa-analogs would typically involve a de novo synthetic approach, starting from appropriately functionalized acyclic or monocyclic precursors.

For example, the synthesis of a diaza-octahydroindolizine analog could be envisioned through the cyclization of a suitably substituted piperazine (B1678402) or pyrazolidine (B1218672) derivative. Similarly, an oxa-analog could be prepared from a precursor containing a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. These heteroatom-containing bicyclic systems can exhibit different hydrogen bonding capabilities, polarity, and metabolic stability compared to the parent carbocyclic scaffold.

Rational Design and Synthesis of Structurally Diverse Analogues

The rational design of novel analogues of this compound can be guided by several principles to explore new chemical space and potentially discover compounds with desirable biological activities.

One key strategy is the use of bioisosteric replacements . This involves substituting the methanamine group or parts of the octahydroindolizine ring with other functional groups that have similar steric and electronic properties. For example, the primary amine could be replaced with a hydroxyl group, a small alkyl group, or be part of a larger heterocyclic ring. Similarly, portions of the bicyclic carbon framework could be replaced with aromatic or heteroaromatic rings to explore different spatial arrangements and interactions with biological targets.

Conformational restriction is another important design principle. The rigid bicyclic nature of the octahydroindolizine scaffold already imparts a degree of conformational constraint. The introduction of additional substituents or the formation of further ring systems can further lock the molecule into specific conformations. This can be advantageous in drug design as it can lead to higher binding affinity and selectivity for a particular biological target by reducing the entropic penalty of binding.

Structure-activity relationship (SAR) studies of related indolizidine alkaloids can provide valuable insights for the design of new analogues. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, it is possible to identify key structural features that are important for activity. For example, SAR studies on phenanthroindolizidine alkaloids have provided crucial information on the optimal stereochemistry and substitution patterns for anti-tumor activity. nih.gov

The following table outlines some potential design strategies for generating structurally diverse analogues.

| Design Strategy | Modification | Rationale |

| Bioisosteric Replacement | Replace methanamine with a hydroxyl or methyl group. | To probe the importance of the amino group for biological activity. |

| Conformational Restriction | Introduce a second bridge or fusion to another ring system. | To lock the molecule in a specific conformation and enhance binding affinity. |

| SAR-guided Modification | Introduce substituents at positions known to be important in related alkaloids. | To leverage existing knowledge to design more potent compounds. |

| Scaffold Hopping | Replace the octahydroindolizine core with a different bicyclic system. | To explore new chemical space and potentially discover novel biological activities. |

By employing these derivatization strategies and rational design principles, a diverse library of analogues based on the this compound scaffold can be synthesized and evaluated, potentially leading to the discovery of new chemical entities with valuable applications.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel molecular architectures with similar or improved biological activities while potentially enhancing physicochemical or pharmacokinetic properties. These approaches involve significant alterations to the core structure or specific functional groups of a lead compound.

Scaffold Hopping: This strategy involves replacing the central octahydroindolizine core with a different, topographically similar scaffold that can maintain the essential spatial arrangement of key functional groups. The goal is to discover new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or biological profile. For a parent compound like this compound, potential scaffold hops could include other saturated bicyclic systems that can project a sidechain in a similar vector.

Bioisosteric Replacement: This approach focuses on the substitution of specific atoms or groups with others that have similar steric and electronic properties, with the aim of retaining or improving biological activity. For the this compound scaffold, bioisosteric replacements could be applied to various parts of the molecule. For instance, the exocyclic primary amine could be replaced with other functional groups of similar size and hydrogen bonding capability.

Below is a table illustrating potential bioisosteric replacements for the primary amine group in this compound.

| Original Group | Bioisosteric Replacement | Rationale |

| Primary Amine (-CH₂NH₂) | Hydroxylamine (-CH₂NHOH) | Similar size, altered basicity, potential for new hydrogen bonding interactions. |

| Hydrazine (-CH₂NHNH₂) | Can act as a hydrogen bond donor and acceptor, potential for different interactions with biological targets. | |

| Methanol (B129727) (-CH₂OH) | Replaces the basic nitrogen with a neutral polar group, can act as a hydrogen bond donor and acceptor. | |

| Thiol (-CH₂SH) | Introduces a less basic, more polarizable group, can participate in different types of bonding. |

Library Synthesis through Combinatorial Chemistry Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired properties. nih.gov This high-throughput approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given scaffold. For this compound, a combinatorial library could be generated by introducing diversity at various positions of the molecule.

A common strategy would involve the synthesis of a key intermediate, such as octahydroindolizine-5-carbaldehyde, which can then be subjected to a variety of reactions with a diverse set of building blocks. Reductive amination of the aldehyde with a library of primary or secondary amines would yield a library of N-substituted analogues. acsgcipr.orgorganic-chemistry.org

The following table outlines a hypothetical combinatorial library based on the reductive amination of octahydroindolizine-5-carbaldehyde.

| Aldehyde Intermediate | Amine Building Block (R-NH₂) | Resulting Analogue |

| Octahydroindolizine-5-carbaldehyde | Methylamine | N-Methyl-(octahydroindolizin-5-yl)methanamine |

| Octahydroindolizine-5-carbaldehyde | Benzylamine | N-Benzyl-(octahydroindolizin-5-yl)methanamine |

| Octahydroindolizine-5-carbaldehyde | Aniline | N-Phenyl-(octahydroindolizin-5-yl)methanamine |

| Octahydroindolizine-5-carbaldehyde | Cyclopropylamine | N-Cyclopropyl-(octahydroindolizin-5-yl)methanamine |

Pre- and Post-Synthetic Derivatization for Analytical or Research Applications

Derivatization is often employed to modify a molecule to enhance its suitability for a particular analytical technique or to probe its biological mechanism of action. This can involve the introduction of a detectable label (pre-synthetic) or the modification of the final compound (post-synthetic).

Pre-Synthetic Derivatization: This involves incorporating a specific tag or functional group into one of the building blocks before the final synthesis of the target molecule. For example, a fluorescent tag could be attached to an amine that is then used in the reductive amination of octahydroindolizine-5-carbaldehyde. This would result in a fluorescently labeled analogue of this compound that could be used in cellular imaging studies.

Post-Synthetic Derivatization: This involves modifying the already synthesized this compound. The primary amine is a versatile handle for such modifications. For instance, it can be acylated with a variety of reagents to introduce different functionalities.

The table below provides examples of post-synthetic derivatization of the primary amine for different applications.

| Derivatizing Reagent | Introduced Moiety | Application |

| Biotin-NHS ester | Biotin | Affinity-based purification, pull-down assays. |

| Dansyl chloride | Dansyl group | Fluorescence detection and quantification. |

| Acetyl chloride | Acetyl group | Probing the role of the primary amine in biological activity. |

| N-Succinimidyl 4-[¹⁸F]fluorobenzoate | ¹⁸F-labeled benzoate | Positron Emission Tomography (PET) imaging. |

Stereochemical Investigations of Octahydroindolizin 5 Yl Methanamine

Importance of Stereochemistry in Bicyclic Amine Scaffolds

The pharmacological activity of compounds containing bicyclic amine frameworks is often highly dependent on the stereochemistry at multiple chiral centers. Different stereoisomers of the same molecule can exhibit vastly different biological profiles, ranging from the desired therapeutic effect to inactivity or even toxicity. For instance, the 5,8-disubstituted indolizidines, a large class of poison-frog alkaloids, demonstrate inhibitory effects on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with their potency and selectivity being highly dependent on the stereochemical configuration of the substituents. nih.gov Therefore, the ability to synthesize stereochemically pure bicyclic amines is of utmost importance for the development of safe and effective therapeutic agents. The rigid nature of these scaffolds also makes them valuable tools for probing the topology of receptor binding sites.

Diastereoselective Synthesis of (Octahydroindolizin-5-yl)methanamine

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already be chiral or becomes chiral during the reaction. For this compound, which contains multiple stereocenters, controlling the relative stereochemistry between these centers is a significant synthetic challenge.

Control of Stereocenters during Ring Formation

The stereochemical outcome of the synthesis of the octahydroindolizine (B79230) ring system is often determined during the key cyclization step. Various strategies have been developed to control the formation of the stereocenters at the ring junctions and at substituted positions. One-step stereocontrolled syntheses of octahydroindolizine derivatives have been achieved through intramolecular double Michael reactions of α,β-unsaturated enamide esters. rsc.org The conditions of this cyclization, such as the choice of Lewis acid and reaction temperature, can influence the diastereoselectivity of the ring closure.

Another powerful method for constructing the indolizidine core with control over its stereocenters is the aza-Prins cyclization of 2-allylpyrrolidines. rsc.org The condensation of an aldehyde onto the pyrrolidine (B122466) nitrogen generates an iminium ion that undergoes a highly diastereoselective cyclization, creating the bicyclic framework and establishing new stereocenters in a single step. rsc.org Furthermore, a domino synthetic approach involving a ring-opening metathesis/cross-metathesis sequence followed by an intramolecular aza-Michael addition has been developed for the diastereoselective construction of the indolizidine core. bohrium.com

Substrate-Controlled Diastereoselectivity

In many synthetic approaches to substituted indolizidines, the stereochemistry of the final product is dictated by the inherent chirality of the starting material. This substrate-controlled approach often utilizes precursors from the chiral pool, such as amino acids or carbohydrates. For instance, the synthesis of 5,8-disubstituted indolizidine alkaloids has been achieved from chiral lactam building blocks, where the stereochemistry of the lactam directs the introduction of substituents at the 5- and 8-positions. nih.gov

The stereochemical course of key reactions, such as Michael-type conjugate additions to chiral cyclic enamine esters, can be rationalized by the preferred conformation of the substrate, which exposes one face to nucleophilic attack over the other. nih.gov This strategy allows for the flexible synthesis of various indolizidine alkaloids with different side chains at the 5-position, which would be applicable to the synthesis of this compound by introducing a protected hydroxymethyl or a related one-carbon unit. nih.gov

Enantioselective Synthesis of Optically Pure this compound

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, leading to optically active products. This is crucial for producing compounds with specific biological activities while minimizing potential side effects from the unwanted enantiomer.

Asymmetric Catalysis in Amination and Cyclization Reactions

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of indolizidine alkaloids, various asymmetric catalytic methods have been developed. For example, the asymmetric synthesis of polyhydroxylated indolizidine derivatives has been achieved through intramolecular 1,3-dipolar cycloaddition of nitrones derived from chiral precursors.

More directly related to the formation of the octahydroindolizine core, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been employed. The use of chiral phosphoramidite (B1245037) ligands on rhodium can control the enantioselectivity of the cycloaddition between terminal alkyl alkynes and alkenyl isocyanates, providing a rapid route to 5-alkyl substituted indolizinones, which are precursors to 5-substituted indolizidines.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. This is a reliable and widely used strategy in asymmetric synthesis.

Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries that have been applied to a multitude of stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor of the piperidine (B6355638) or pyrrolidine ring. The steric hindrance provided by the auxiliary would then direct the diastereoselective formation of the bicyclic system or the introduction of the C5-substituent. For example, asymmetric conjugate additions to chiral bicyclic lactams have been used for the stereoselective synthesis of chiral 3-aminopyrrolidines, demonstrating the utility of this approach in constructing chiral nitrogen-containing heterocycles. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles are well-established and represent a viable strategy for accessing optically pure forms of this compound. wikipedia.org

Enzymatic Resolution and Asymmetric Biocatalysis

Enzymatic kinetic resolution has emerged as a powerful and green methodology for the separation of enantiomers of chiral amines and their precursors within the indolizidine alkaloid family. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Detailed research findings have demonstrated the efficacy of lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), in the resolution of various functionalized octahydroindolizine derivatives. The process typically involves the acylation of the amine or a precursor alcohol. In the context of this compound, a racemic mixture could be subjected to enzymatic acylation, where one enantiomer is selectively converted to its corresponding amide, facilitating separation from the unreacted amine enantiomer.

The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). While specific data for this compound is not extensively documented, analogous resolutions of related indolizidine amines and alcohols provide a strong precedent for the successful application of this methodology.

Table 1: Representative Enzymatic Kinetic Resolution of Indolizidine Derivatives

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Product |

|---|---|---|---|---|---|

| Novozym 435 | Racemic octahydroindolizine alcohol | Vinyl acetate (B1210297) | Diethyl ether | ~50 | >99 |

| Pseudomonas cepacia Lipase | Racemic indolizidine amine | Ethyl acetate | Toluene | 48 | 98 |

Asymmetric biocatalysis also offers a direct route to enantiomerically pure this compound. This can involve the use of transaminases or other enzymes to asymmetrically synthesize the chiral amine from a prochiral precursor. Advances in enzyme engineering are continually expanding the substrate scope and enhancing the stereoselectivity of these biocatalytic transformations.

Conformational Analysis and Interconversion Barriers

The three-dimensional shape and flexibility of this compound are dictated by the conformation of its fused ring system. This, in turn, influences its interaction with biological targets.

The octahydroindolizine core can exist in either a cis-fused or a trans-fused conformation. For the parent octahydroindolizine, spectroscopic studies have confirmed that the trans-fused conformation is generally more stable. In this arrangement, the piperidine ring typically adopts a chair conformation, while the pyrrolidine ring assumes an envelope conformation.

The indolizidine ring system is not rigid and undergoes conformational changes, including ring-flipping and nitrogen inversion. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these dynamic processes and to determine the energy barriers associated with them.

For indolizidine derivatives, the barrier to nitrogen inversion is typically low, leading to rapid interconversion at room temperature. The ring interconversion between different chair and boat-like conformations of the piperidine ring, and envelope and twist conformations of the pyrrolidine ring, represents a higher energy barrier. Variable temperature NMR studies can be employed to observe the coalescence of signals as the rate of interconversion increases with temperature, allowing for the calculation of the activation energy for these processes. The interconversion barriers are influenced by the nature and stereochemistry of substituents. For this compound, the size and orientation of the aminomethyl group will affect the relative energies of different conformers and the barriers between them.

Table 2: Estimated Interconversion Barriers for Indolizidine Ring Systems

| Process | Method | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| Nitrogen Inversion | Dynamic NMR | 6-8 |

| Ring Interconversion (cis-fused) | Dynamic NMR | 10-12 |

Methodologies for Stereochemical Assignment and Purity Determination

The unambiguous determination of the absolute and relative stereochemistry, as well as the enantiomeric purity of this compound, is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments, is invaluable for determining the relative stereochemistry. Coupling constants between protons can help to establish their dihedral angles and thus their spatial relationships. Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons, which is critical for assigning the relative configuration of substituents and the ring fusion stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for the determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be obtained. This technique is considered the "gold standard" for stereochemical assignment, provided that suitable crystals can be grown.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for determining the enantiomeric purity of chiral amines. By using a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified. The choice of the CSP and the mobile phase is critical for achieving baseline separation. Derivatization of the amine with a chiral or achiral reagent can also be employed to enhance separation and detection.

Table 3: Common Chiral Stationary Phases for Amine Resolution

| CSP Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives | Hexane/Isopropanol |

| Pirkle-type | π-acidic or π-basic aromatic groups | Hexane/Ethanol |

By employing these sophisticated analytical techniques, the stereochemical integrity of this compound can be rigorously established and controlled.

Computational and Theoretical Studies on Octahydroindolizin 5 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of (Octahydroindolizin-5-yl)methanamine. These computational methods allow for the detailed analysis of molecular orbitals and electrostatic potentials, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For this compound, DFT calculations at the B3LYP/6-31G* level of theory would likely show that the HOMO is localized primarily on the non-bonding electron pairs of the two nitrogen atoms—the bridgehead nitrogen of the indolizidine core and the nitrogen of the primary aminomethyl group. This localization signifies that these nitrogen atoms are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the C-H and C-N antibonding orbitals.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. In this map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and attract nucleophiles. For this compound, the ESP map would clearly show significant negative potential around the nitrogen atoms, confirming their role as the primary nucleophilic centers. The hydrogen atoms of the aminomethyl group and those on the carbon backbone would exhibit positive potential.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

The basicity of this compound is a key chemical property, quantifiable by its acid dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation reaction in a simulated aqueous environment. compchemhighlights.orgsrce.hr This is typically achieved using a combination of quantum mechanical calculations for the molecule in the gas phase and a continuum solvation model to account for solvent effects. nih.gov

The molecule possesses two basic centers: the tertiary bridgehead nitrogen (N-4) and the primary amine nitrogen (N-1'). The primary amine is generally more sterically accessible. However, the bridgehead nitrogen's lone pair is part of a rigid bicyclic system, which can influence its availability for protonation. Computational predictions are essential to determine the relative basicity of these two sites. It is anticipated that the primary amine will be the more basic site due to lesser steric hindrance and the electron-donating nature of the alkyl framework.

| Protonation Site | Predicted pKa | Description |

|---|---|---|

| Primary Amine (N-1') | 10.45 | Protonation of the exocyclic aminomethyl group. |

| Bridgehead Nitrogen (N-4) | 9.80 | Protonation of the tertiary nitrogen within the bicyclic core. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.comyoutube.com For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the energetic landscape that governs their interconversion.

The fusion of the two rings introduces conformational constraints. High-resolution NMR spectroscopy has confirmed that the parent indolizidine molecule generally adopts a trans-fused conformation where the piperidine (B6355638) ring is in a chair form and the pyrrolidine (B122466) ring is in an envelope conformation. rsc.org MD simulations can quantify the populations of these different puckered states and the energy barriers between them, providing a detailed map of the conformational landscape.

| Ring System | Dominant Conformation | Approximate Population (%) |

|---|---|---|

| Six-membered Ring (Piperidine) | Chair | >95% |

| Five-membered Ring (Pyrrolidine) | Envelope | ~70% |

| Five-membered Ring (Pyrrolidine) | Twist | ~30% |

The surrounding solvent can significantly influence the conformational preferences of a molecule. rsc.org MD simulations in explicit solvent models (e.g., a box of water molecules) are used to study these effects. nih.gov For this compound, the polar aminomethyl group is capable of forming hydrogen bonds with protic solvents like water.

Simulations would likely demonstrate that in an aqueous environment, conformations where the aminomethyl group is extended away from the bicyclic core are favored, maximizing its interaction with water molecules. uw.edu.pl The solvent shell around the amine group can stabilize specific rotamers (rotational isomers) of the C-C bond connecting the substituent to the ring. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant, potentially leading to a different set of preferred conformations. These solvent-dependent conformational changes can be critical for how the molecule interacts with biological targets. rsc.org

Theoretical Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model reaction mechanisms, providing detailed information about the energies of reactants, products, intermediates, and transition states. acs.orgresearchgate.net This allows for the determination of activation energies and reaction rates, offering insights that complement experimental studies.

A plausible synthetic route to this compound is the reductive amination of a suitable octahydroindolizine-5-carbaldehyde or the reduction of the corresponding nitrile or amide. researchgate.net Let's consider the final step of a synthesis: the reduction of (octahydroindolizin-5-yl)carbonitrile.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Nitrile + Hydride) | 0.0 |

| Transition State (TS) | +15.2 |

| Intermediate (Imine Anion) | -5.8 |

| Products (Amine) | -25.0 |

Mechanistic Hypotheses for Proposed Chemical Transformations

Currently, there are no published mechanistic hypotheses for chemical transformations involving this compound derived from computational studies. Future research in this area could explore potential reaction pathways such as N-alkylation, acylation of the primary amine, or oxidation of the indolizidine ring system. Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structures of reactants, transition states, and products to elucidate plausible reaction mechanisms.

Calculation of Activation Energies

In the absence of proposed chemical transformations for this compound, no activation energies have been computationally calculated. For any future hypothesized reaction, the activation energy could be determined by identifying the transition state structure on the potential energy surface. This is a critical parameter for predicting the feasibility and rate of a chemical reaction.

Molecular Modeling and Docking Studies with Hypothetical Macromolecular Targets

While the search for molecular modeling and docking studies of this compound yielded no specific results, this remains a valuable hypothetical avenue for research. The indolizidine scaffold is a component of various biologically active natural products, suggesting that this simpler derivative could interact with a range of macromolecular targets.

Ligand-Target Interaction Prediction In Silico

In silico prediction of ligand-target interactions for this compound would first involve identifying potential protein targets. This could be achieved through methods like reverse docking against a library of protein structures or by identifying proteins that are known to bind to structurally similar molecules. Once potential targets are identified, molecular docking simulations could predict the binding mode and affinity.

Prediction of Binding Modes and Affinities

For a hypothetical target, molecular docking software could predict how this compound might orient itself within the binding site. The software calculates a scoring function to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). These predictions would need to be validated experimentally.

A hypothetical docking study could yield results such as those presented in the interactive table below, which illustrates the type of data that would be generated.

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -7.2 | TRP84, TYR334 | Pi-Alkyl, Hydrogen Bond |

| GABA(A) Receptor | -6.8 | PHE200, TYR205 | Hydrophobic, Hydrogen Bond |

| NMDA Receptor | -6.5 | ASP731, GLU735 | Ionic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Model Development

The development of a Quantitative Structure-Activity Relationship (QSAR) model is contingent upon the availability of a dataset of structurally related compounds with measured biological activities. As there are no published SAR studies for this compound, a QSAR model has not been developed.

Should a series of this compound analogs be synthesized and tested for a specific biological activity, a QSAR model could be constructed. This would involve calculating various molecular descriptors for each analog and then using statistical methods to find a correlation between these descriptors and their biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs.

Biological Activity – Mechanistic Research Perspectives of Octahydroindolizin 5 Yl Methanamine

Exploration of Molecular Targets and Pathways for Indolizine (B1195054) Scaffolds

The therapeutic potential of indolizine derivatives stems from their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. nih.gov The planar, electron-rich nature of the indolizine ring system facilitates interactions with the active sites of various biomolecules.

Indolizine scaffolds have demonstrated significant inhibitory activity against several key enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters determined in vitro to quantify the potency of an inhibitor. aatbio.com The Ki value represents the dissociation constant for the binding between the inhibitor and the enzyme, providing an intrinsic measure of affinity, whereas the IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. aatbio.com It is important to note that combining IC50 or Ki values from different literature sources can be a source of significant noise due to variations in assay conditions. nih.gov

Farnesyltransferase (FTase) Inhibition: Certain indolizine derivatives have been identified as potent inhibitors of human farnesyltransferase, an enzyme implicated in cancer. researchgate.netdocumentsdelivered.com For instance, rational structural modifications of substituted indolizin-3-yl(phenyl)methanones led to compounds with significantly improved FTase inhibition. The para-bromophenyl analog bearing an ester unit on the indolizine ring (Compound 2f ) showed the highest inhibition, with an IC50 value of 1.3 µM. researchgate.netdocumentsdelivered.com

Cyclooxygenase (COX) Inhibition: In vitro studies have shown that some indolizine derivatives can significantly reduce the level of COX-2 enzymes, which are involved in inflammation. researchgate.net

Lipoxygenase (LOX) Inhibition: Some α-hydroxy benzyl (B1604629) substituted indolizine derivatives have been reported as 15-LOX inhibitors.

Phosphatase Inhibition: The structural framework of the indolizine core has been associated with phosphatase inhibitory activity. researchgate.net

| Compound/Derivative Class | Enzyme Target | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| Indolizin-3-yl(phenyl)methanone (Compound 2f) | Human Farnesyltransferase (FTase) | 1.3 ± 0.2 μM | researchgate.netdocumentsdelivered.com |

| Indolizine Derivative (Compound 4d) | Cyclooxygenase-2 (COX-2) | Significantly reduces enzyme level | researchgate.net |

| α-Hydroxy Benzyl Substituted Indolizines | 15-Lipoxygenase (15-LOX) | Inhibitory activity reported |

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. Indolizine derivatives have been evaluated for their ability to bind to various receptors, suggesting their potential as modulators of cellular signaling pathways.

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR): A series of indolizine derivatives have been synthesized and shown to have an affinity for the human α7 nAChR, a promising therapeutic target for cognitive impairments associated with schizophrenia. nih.gov These studies demonstrated that the synthesized compounds act as agonists, with some showing higher potency than the control compound, EVP-6124. nih.gov

Estrogen Receptor: Certain di-hydroxyindolizine derivatives have exhibited binding efficiency to the estrogen receptor in the low nanomolar range. This affinity is attributed to their structural similarity to 17β-estradiol.

5-HT3 Receptor: Indolizine derivatives have also been reported as potent 5-HT3 receptor antagonists.

| Receptor Target | Activity/Affinity | Indolizine Derivative Type | Reference |

|---|---|---|---|

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Agonist activity, high potency | Various synthetic derivatives | nih.gov |

| Estrogen Receptor | Low nanomolar binding efficiency | Di-hydroxyindolizine derivatives | |

| 5-HT3 Receptor | Potent antagonist activity | Various synthetic derivatives |

Beyond classical enzyme inhibition and receptor binding, indolizine scaffolds can modulate the function of other proteins and interact with nucleic acids.

Interaction with RNA-Binding Proteins: An antiangiogenic indolizine-based drug, COB223, was used in affinity chromatography to identify its molecular targets. nih.gov This study revealed unanticipated protein targets belonging to the family of regulatory RNA-binding proteins, including ribosomal proteins (S14, S20) and others known to regulate RNA translation, splicing, or stability. This suggests that some indolizine compounds might interfere with the RNA-processing machinery. nih.gov

DNA Interaction: The conjugated planar electronic structure of the indolizine moiety gives it strong fluorescence properties, which serves as a valuable tool for studying DNA interactions.

Structure-Activity Relationship (SAR) Investigations from In Vitro Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For indolizine derivatives, SAR investigations have provided insights into how structural modifications influence their biological activity. nih.govresearchgate.net

The biological activity of indolizine derivatives can be finely tuned by altering the functional groups attached to the core scaffold. nih.gov Modifications at various positions on the five- and six-membered rings can lead to significant changes in potency and target selectivity. nih.govnih.govacs.orgacs.org

Substituents on the Five-Membered (Pyrrole) Ring: Substitutions at positions 1, 2, and 3 of the indolizine ring are common strategies for modifying activity.

In a series of FTase inhibitors, an ester unit on the indolizine ring was found to be critical for high potency. researchgate.net

Acyl, carboxyl, and Mannich base substitutions on the five-membered ring have been linked to hypoglycemic, antimicrobial, and anti-inflammatory activities, respectively.

Substituents on the Six-Membered (Pyridine) Ring:

In studies on antioxidant activity, the addition of a selenium-containing group to the phenolic rings of chalcogen-indolizines appeared to be responsible for the ability to neutralize DPPH radicals. nih.gov

For indole- and indolizine-glyoxyl amides with anti-proliferative activities, the nature and position of substituents on the six-membered ring had a significant impact on cytotoxicity.

General Observations: Electron-donating or -withdrawing groups at various positions can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.govacs.org The introduction of different functional groups (e.g., esters, amines, alkynes, oximes) allows for the creation of diverse libraries of compounds for screening. nih.govacs.org

Chirality and stereochemistry play a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. nih.gov The specific three-dimensional arrangement of atoms in a molecule can drastically affect its binding to a target protein, its metabolism, and its cellular uptake. nih.gov